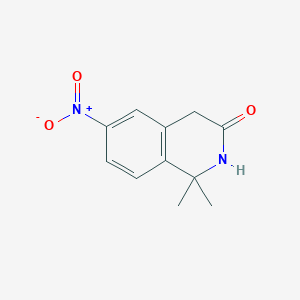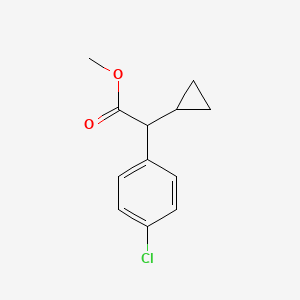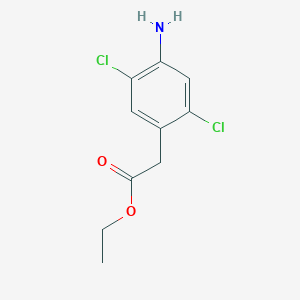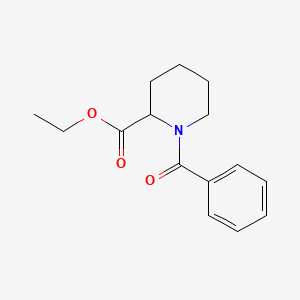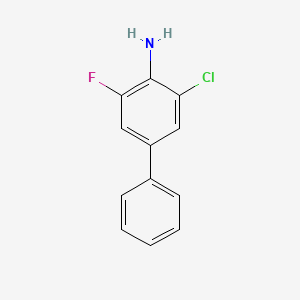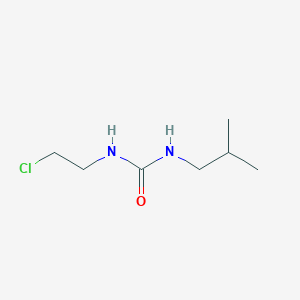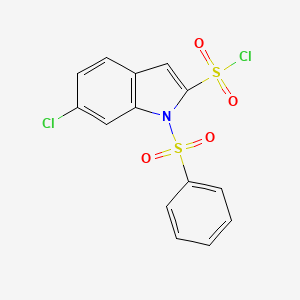
(6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride is an organosulfur compound known for its unique chemical properties and applications. This compound is characterized by the presence of both benzene sulphonyl and indol-2-ylsulphonyl groups, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
The synthesis of (6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride typically involves the reaction of benzene sulphonyl chloride with 6-chloroindole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often utilize phosphorus oxychloride or phosphorus pentachloride as chlorinating agents to facilitate the reaction .
Analyse Des Réactions Chimiques
(6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Electrophilic Aromatic Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include Grignard reagents, chlorinating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride involves its interaction with nucleophiles, leading to the formation of sulfonamides and sulfonate esters. The compound acts as an electrophile, with the sulphonyl chloride group being the reactive site. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
(6-Chloro-1-phenylsulfonylindol-2-yl)sulfonyl chloride can be compared with other similar compounds such as:
Benzenesulfonyl chloride: A closely related compound used in similar reactions but lacks the indole moiety.
Tosyl chloride: Another sulfonyl chloride compound that is often preferred due to its solid state at room temperature.
2,4,6-Triisopropylbenzenesulfonyl chloride: Known for its steric hindrance, making it useful in selective reactions.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of both benzene sulphonyl and indole groups, which allows for a broader range of applications and reactions.
Propriétés
Formule moléculaire |
C14H9Cl2NO4S2 |
|---|---|
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-6-chloroindole-2-sulfonyl chloride |
InChI |
InChI=1S/C14H9Cl2NO4S2/c15-11-7-6-10-8-14(22(16,18)19)17(13(10)9-11)23(20,21)12-4-2-1-3-5-12/h1-9H |
Clé InChI |
LXSUDBCGRSVSOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=C(C=C3)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-tert-butyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8446592.png)
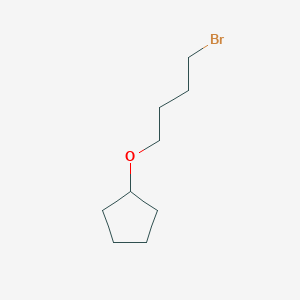
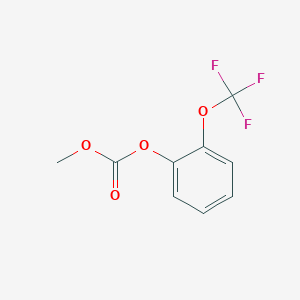

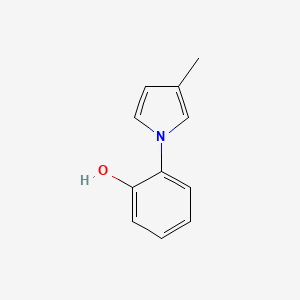
![Pyrido[3,4-alpha]phenazine-11-carboxylic acid](/img/structure/B8446623.png)
